molecular formula C21H17BrN4O3S B2934886 3-(3-Bromophenyl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111290-76-6

3-(3-Bromophenyl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No.: B2934886
CAS No.: 1111290-76-6
M. Wt: 485.36
InChI Key: JCDAPZKDVDQZFZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 3-bromophenyl group at position 3 and a thiomethyl-linked pyridazine moiety at position 3. The pyridazine ring is further substituted with a 3,4-dimethoxyphenyl group. The bromophenyl group may enhance lipophilicity and binding affinity to hydrophobic targets, while the dimethoxyphenyl substituent could contribute to electronic effects or metabolic stability .

Properties

IUPAC Name

3-(3-bromophenyl)-5-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3S/c1-27-17-8-6-13(11-18(17)28-2)16-7-9-20(25-24-16)30-12-19-23-21(26-29-19)14-4-3-5-15(22)10-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDAPZKDVDQZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Bromophenyl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20H19BrN4O2S
  • Molecular Weight : 449.36 g/mol

The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of bromine and methoxy groups enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
PC-3 (Prostate Cancer)0.67Induction of apoptosis
HCT-116 (Colon Cancer)0.80Inhibition of cell proliferation
ACHN (Renal Cancer)0.87Modulation of cell cycle regulators

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to increase p53 expression and activate caspase-3, leading to programmed cell death in cancer cells .
  • Cell Cycle Regulation : It modulates key regulators of the cell cycle, which may contribute to its antiproliferative effects .
  • Inhibition of Oncogenic Pathways : The compound may inhibit pathways associated with tumor growth and metastasis, although specific pathways require further investigation.

Comparative Studies

In comparative studies with other oxadiazole derivatives, the compound demonstrated superior activity against several cancer types. For instance, a study reported that certain derivatives with similar structures had IC50 values ranging from 0.24 to 0.96 µM against various cancer cell lines, indicating that modifications to the oxadiazole structure can significantly influence biological activity .

Study 1: Efficacy Against Melanoma

A recent study evaluated the efficacy of the compound against melanoma cells (MDA-MB-435). The findings revealed a growth percentage (GP) inhibition of 39.77%, showcasing its potential as a melanoma treatment option .

Study 2: Inhibition of Enzymatic Activity

Another research focused on the inhibitory effects of similar oxadiazole compounds on human alkaline phosphatase (ALP). Compounds structurally related to our target exhibited IC50 values as low as 0.420 µM, indicating strong potential for therapeutic applications in conditions involving ALP dysregulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical properties and biological relevance.

Oxadiazole-Pyridazine Hybrids

3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one (CAS: 1251548-01-2) Structural Similarities: Contains a 3-bromophenyl-substituted oxadiazole linked to a pyridazinone ring. Key Differences: The pyridazinone ring replaces the pyridazine-thiomethyl group, and the 3,5-dimethylphenyl substituent introduces steric bulk. Molecular Formula: C₂₀H₁₅BrN₄O₂ (vs. C₂₀H₁₆BrN₅O₃S for the target compound). Implications: The dihydropyridazinone core may alter redox properties or hydrogen-bonding capacity compared to the fully aromatic pyridazine in the target molecule .

3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (CAS: 1115285-50-1)

  • Structural Similarities : Shares the oxadiazole-pyridazine backbone with a bromophenyl group.
  • Key Differences : The bromophenyl is at position 4 (vs. 3 in the target), and the pyridazine lacks the 3,4-dimethoxyphenyl substitution.
  • Molecular Formula : C₂₀H₁₅BrN₄OS (vs. C₂₀H₁₆BrN₅O₃S for the target).
  • Implications : The para-bromophenyl substitution may influence spatial orientation in target binding, while the absence of methoxy groups could reduce metabolic stability .

Triazole Derivatives with Bromophenyl Substituents

N-(3-Bromophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine

  • Structural Similarities : Contains a bromophenyl group and a pyridine-linked triazole.
  • Key Differences : The triazole core (vs. oxadiazole) and amine linkage (vs. thiomethyl) alter electronic properties.
  • Biological Relevance : Exhibits tautomerism (1-H/2-H triazole forms), which may affect receptor interactions .

3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-Triazole-5(4H)-Thiones

  • Structural Similarities : Bromophenyl group and sulfur-containing heterocycle.
  • Key Differences : Triazole-thione core (vs. oxadiazole) and variable substituents at position 3.
  • Biological Relevance : Demonstrated antioxidant, antimicrobial, and hepatoprotective activities in preliminary studies .

Isoxazole and Thiadiazole Analogues

N-(Pyridin-3-ylmethyl)-4-(5-(thiophen-2-yl)isoxazol-3-yl)aniline

  • Structural Similarities : Aromatic heterocycles (isoxazole, pyridine) with bromine-free substituents.
  • Key Differences : Isoxazole core (vs. oxadiazole) and aniline linkage.
  • Synthesis Insights : Low yield (6%) highlights challenges in coupling reactions for similar scaffolds .

6-(5-Bromo-3-pyridinyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

  • Structural Similarities : Bromopyridine and fused triazole-thiadiazole system.
  • Key Differences : Thiadiazole-triazole fusion (vs. discrete oxadiazole-pyridazine).
  • Crystallographic Data : Structural characterization via X-ray diffraction confirms planarity, critical for π-π stacking in target binding .

Comparative Data Table

Compound Name Core Structure Bromophenyl Position Key Substituents Molecular Formula Biological Notes
Target Compound 1,2,4-Oxadiazole 3 Pyridazine-3,4-dimethoxyphenyl C₂₀H₁₆BrN₅O₃S N/A (Theoretical activity)
3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-dihydropyridazin-4-one Oxadiazole-Pyridazinone 3 3,5-Dimethylphenyl C₂₀H₁₅BrN₄O₂ N/A
3-(4-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine Oxadiazole-Pyridazine 4 4-Methylphenyl C₂₀H₁₅BrN₄OS N/A
N-(3-Bromophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine 1,2,4-Triazole 3 Pyridin-3-yl C₁₃H₁₁BrN₆ Tautomerism observed
3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-Triazole-5(4H)-Thiones 1,2,4-Triazole 2 Variable R groups Varies Antioxidant, antimicrobial activity

Key Research Findings and Implications

  • Synthetic Challenges : The thiomethyl linker in the target compound may require optimized coupling conditions to avoid low yields, as seen in isoxazole derivatives .
  • Electronic Effects : The 3,4-dimethoxyphenyl group on pyridazine could enhance electron-donating capacity compared to methyl or halogen substituents in analogues .
  • Biological Potential: While triazole derivatives show confirmed bioactivity (e.g., antimicrobial , plant growth promotion ), the target oxadiazole-pyridazine hybrid warrants further evaluation for anticancer or CNS applications due to its balanced lipophilicity (predicted LogP ~3.5).

Q & A

Q. What synthetic methodologies are optimal for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with carboxylic acid derivatives or nitriles under microwave-assisted conditions, which enhances reaction efficiency and yield. For example, microwave irradiation reduces reaction times compared to conventional heating, as demonstrated in the synthesis of triazole derivatives . Key steps include purification via column chromatography and characterization using 1^1H/13^13C NMR and LCMS to confirm regioselectivity and purity.

Q. How can the thioether linkage in the pyridazine-thiomethyl group be stabilized during synthesis?

The thioether bond is prone to oxidation; thus, inert atmospheres (N2_2/Ar) and reducing agents (e.g., NaBH4_4) are recommended during coupling reactions. Electrochemical synthesis methods, as employed for analogous isoxazole-thioether derivatives, can also minimize side reactions by controlling electron transfer pathways . Post-synthesis, mass spectrometry (e.g., LCMS-ESI) should verify molecular weight integrity .

Q. What analytical techniques are critical for confirming the structure of this compound?

Multinuclear NMR (1^1H, 13^13C, and DEPT-135) resolves substituent positions and connectivity. For example, the 3-bromophenyl group’s aromatic protons appear as distinct doublets in the 7.2–7.8 ppm range. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, as shown in phenothiazine-oxadiazole hybrids . High-resolution mass spectrometry (HRMS) or LCMS-ESI confirms molecular formula accuracy .

Advanced Research Questions

Q. How do electronic effects of the 3-bromophenyl and 3,4-dimethoxyphenyl groups influence bioactivity?

The electron-withdrawing bromine atom enhances electrophilic reactivity, potentially improving target binding, while the dimethoxy groups donate electrons, affecting solubility and π-π stacking. Comparative studies of analogs (e.g., replacing Br with Cl or methoxy with ethoxy) using computational tools (DFT) can quantify substituent effects on charge distribution. Biological assays, such as HDAC inhibition in breast cancer cells, may correlate these electronic profiles with activity .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, IC50_{50} protocols). Meta-analysis of published data, such as triazole-thiadiazine derivatives, should normalize variables like solvent (DMSO concentration) and exposure time . Dose-response curves and statistical validation (e.g., ANOVA) are critical to distinguish true activity from experimental noise .

Q. How can molecular docking predict the compound’s interaction with histone deacetylase (HDAC) enzymes?

Using crystal structures of HDAC isoforms (e.g., HDAC1, PDB ID: 4BKX), docking software (AutoDock Vina) can simulate binding poses. The pyridazine-thiomethyl group may occupy the enzyme’s hydrophobic channel, while the oxadiazole core chelates Zn2+^{2+} in the active site. Validation via mutagenesis (e.g., replacing Zn2+^{2+}-binding residues) and comparative IC50_{50} studies can confirm predicted interactions .

Q. What degradation pathways are anticipated under physiological conditions?

Accelerated stability studies (pH 1–9, 37°C) with HPLC monitoring can identify hydrolytic cleavage points. The oxadiazole ring is susceptible to acid-catalyzed hydrolysis, while the thioether may oxidize to sulfoxide/sulfone derivatives. Mass spectrometry tracks degradation products, informing formulation strategies (e.g., lyophilization or enteric coatings) .

Methodological Considerations

  • Synthetic Optimization : Compare microwave (70–100°C, 30 min) vs. thermal (reflux, 12 hr) methods for yield and purity .
  • Biological Assays : Use MTT assays on MDA-MB-231 cells for cytotoxicity and Western blotting for HDAC inhibition validation .
  • Computational Tools : Employ Gaussian 16 for DFT calculations and PyMol for visualizing docking poses .

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